molecular formula C11H10O5 B2467069 Methyl 7-formyl-2,3-dihydro-1,4-benzodioxine-5-carboxylate CAS No. 2248380-91-6

Methyl 7-formyl-2,3-dihydro-1,4-benzodioxine-5-carboxylate

Cat. No.: B2467069
CAS No.: 2248380-91-6
M. Wt: 222.196
InChI Key: JOVBIEBXBNQTEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-formyl-2,3-dihydro-1,4-benzodioxine-5-carboxylate is an organic compound that belongs to the class of benzodioxines This compound is characterized by a benzodioxine ring system with a formyl group at the 7-position and a carboxylate ester group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of ring-closing metathesis to form the benzodioxine ring, followed by selective functionalization to introduce the formyl and carboxylate groups .

Industrial Production Methods

Industrial production methods for this compound may involve the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of enantioselective catalysts can also be employed to produce enantiomerically pure forms of the compound, which are often required for specific applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-formyl-2,3-dihydro-1,4-benzodioxine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the benzodioxine ring can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions can yield a variety of substituted benzodioxine derivatives .

Scientific Research Applications

Methyl 7-formyl-2,3-dihydro-1,4-benzodioxine-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 7-formyl-2,3-dihydro-1,4-benzodioxine-5-carboxylate involves its interaction with specific molecular targets and pathways. The formyl and carboxylate groups can participate in various chemical interactions, such as hydrogen bonding and coordination with metal ions, which can influence the compound’s biological activity and reactivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 7-formyl-2,3-dihydro-1,4-benzodioxine-5-carboxylate include other benzodioxine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their positions on the benzodioxine ring. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 7-formyl-2,3-dihydro-1,4-benzodioxine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-14-11(13)8-4-7(6-12)5-9-10(8)16-3-2-15-9/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVBIEBXBNQTEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)C=O)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.